N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group at position 3 and a phenyl ring at position 5. The sulfanylacetamide side chain is linked to a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-3-27-23(30)22-21(19(13-31-22)16-8-5-4-6-9-16)26-24(27)32-14-20(29)25-18-11-7-10-17(12-18)15(2)28/h4-13H,3,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMZEMVGOQLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring both acetamide and thieno[3,2-d]pyrimidine moieties, suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesis methods, and potential applications based on current research findings.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Details |
|---|---|
| Molecular Formula | C25H21N3O3S2 |
| Molecular Weight | 475.58 g/mol |
| Chemical Structure | Contains thieno[3,2-d]pyrimidine and acetamide groups |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thieno[3,2-d]pyrimidine Core : This involves the reaction of appropriate precursors under controlled conditions to yield the thieno[3,2-d]pyrimidine structure.
- Acetamide Group Attachment : The acetamide moiety is introduced through acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
-
Cell Line Studies : A study reported that the compound significantly inhibited the proliferation of breast and lung cancer cell lines at micromolar concentrations.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 15 A549 (Lung Cancer) 12
The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with cancer cell survival and proliferation. The thieno[3,2-d]pyrimidine scaffold is known to interact with kinases and other molecular targets involved in signaling pathways critical for tumor growth.
Case Studies
- Study on Multicellular Spheroids : A recent investigation utilized multicellular spheroids to assess the efficacy of various compounds, including this compound. Results indicated that this compound effectively penetrated spheroids and induced apoptosis in a dose-dependent manner .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds within the thienopyrimidine class exhibit potential anticancer properties. N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival pathways. Studies have shown that modifications in the thienopyrimidine structure can enhance cytotoxicity against various cancer types.
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated efficacy against certain bacterial strains, indicating that it could be developed into a therapeutic agent for treating infections.
Enzyme Inhibition:
Thienopyrimidines are known for their ability to inhibit enzymes such as kinases and phosphodiesterases. This compound may interact with these enzymes, providing a pathway for drug development targeting diseases like cancer and inflammatory disorders.
Materials Science Applications
Synthesis of Novel Materials:
The compound can serve as a building block in the synthesis of new materials with tailored properties. Its unique functional groups allow for modifications that can lead to materials with specific electronic or optical characteristics.
Polymer Chemistry:
In polymer science, incorporating thienopyrimidine derivatives into polymer matrices can enhance mechanical properties or introduce new functionalities. Research is ongoing to explore these applications further.
Biological Research Applications
Mechanistic Studies:
this compound is being investigated for its interactions at the molecular level. Understanding how it modulates enzyme activity or cellular pathways can provide insights into disease mechanisms and therapeutic targets.
Drug Delivery Systems:
Research is exploring the incorporation of this compound into drug delivery systems to improve bioavailability and targeted delivery of therapeutic agents. Its structural properties may facilitate the design of nanoparticles or other carriers.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria; further testing needed for broader spectrum analysis. |
| Study 3 | Enzyme Inhibition | Inhibited specific kinases involved in cancer progression; potential as a lead compound for drug development. |
Comparison with Similar Compounds
Structural Analog 1: 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Core Structure: Shares the thieno[3,2-d]pyrimidin-4-one scaffold but lacks the 3-ethyl and 7-phenyl substituents.
- Key Differences :
- The 3-position is substituted with a phenyl group instead of ethyl.
- The acetamide side chain terminates in a 3-(trifluoromethyl)phenyl group.
- Absence of the 7-phenyl group may reduce steric hindrance, altering binding affinity in biological targets.
Structural Analog 2: N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Core Structure: Similar thieno[3,2-d]pyrimidin-4-one core but with a 3-[(3-methoxyphenyl)methyl] substituent.
- Key Differences :
- The 3-position is modified with a methoxyphenylmethyl group, introducing electron-donating effects.
- The acetamide side chain is linked to a chloro-methylphenyl group.
- Implications :
- The methoxy group may improve solubility but reduce membrane permeability relative to the ethyl group in the target compound.
- The chloro-methylphenyl group increases lipophilicity, which could enhance tissue penetration but raise toxicity risks.
Structural Analog 3: N-(3-acetyl-2-thienyl)acetamides
- Core Structure: Based on a thiophene ring rather than thienopyrimidine.
- Key Differences: Lacks the pyrimidinone ring, simplifying the heterocyclic system. Retains the acetyl group but on a thienylamine backbone.
- Implications :
- Reduced structural complexity may lower synthetic difficulty but diminish pharmacological potency compared to the target compound.
Tabulated Comparison of Key Features
Research Findings and Implications
- Pharmacokinetics : The target compound’s 3-ethyl and 7-phenyl groups may improve metabolic stability over Analog 1’s trifluoromethyl group, which, while stable, could hinder solubility .
- Synthetic Routes : Evidence from analogous acetamide syntheses (e.g., triethylamine-mediated coupling in ) suggests shared methodologies, though the target compound’s complexity demands multi-step functionalization.
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core
The thieno[3,2-d]pyrimidin-4-one scaffold serves as the foundational structure. A validated method involves cyclocondensation of 3-aminothiophene-2-carboxamide derivatives with urea under elevated temperatures.
Procedure :
-
Reactants : 3-Amino-5-phenylthiophene-2-carboxamide (1.0 eq), urea (2.5 eq)
-
Mechanism : Urea acts as both a nucleophile and base, facilitating cyclization via intramolecular dehydration.
Key Analytical Data :
| Parameter | Value |
|---|---|
| -NMR (DMSO-) | δ 8.21 (s, 1H, pyrimidine H), 7.45–7.32 (m, 5H, aryl H) |
| IR (KBr) | 1685 cm (C=O stretch) |
Sulfuration to Form the Thiol Intermediate
Conversion of the 2-oxo group to a thiol is critical for subsequent acetamide coupling.
Procedure :
-
Reactants : 3-Ethyl-7-phenylthieno[3,2-d]pyrimidin-4-one (1.0 eq), PS (3 eq)
-
Workup : Quench with ice, extract with CHCl, dry over NaSO.
Reaction Table :
| Parameter | Value |
|---|---|
| Temperature | 115°C |
| Reaction Time | 8 hours |
| Key Byproduct | Pyridine-HS complex |
Acetamide Side Chain Coupling
The final step involves coupling the thiol intermediate with N-(3-acetylphenyl)-2-chloroacetamide.
Procedure :
-
Reactants : Thiol intermediate (1.0 eq), N-(3-acetylphenyl)-2-chloroacetamide (1.1 eq)
-
Base : KCO (2 eq) in DMF
Optimization Insights :
-
Higher temperatures (>60°C) led to desulfurization (yield drop to 52%).
-
DMF outperformed THF or acetonitrile due to better solubility of intermediates .
Critical Process Parameters and Yield Optimization
Analytical Characterization of the Final Product
Spectroscopic Data :
-
-NMR (400 MHz, CDCl) : δ 8.44 (s, 1H, pyrimidine H), 7.89–7.21 (m, 10H, aryl H), 4.12 (s, 2H, SCH), 2.61 (q, J = 7.5 Hz, 2H, CHCH), 1.29 (t, J = 7.5 Hz, 3H, CHCH) .
-
HRMS (ESI+) : m/z calcd. for CHNOS [M+H]: 480.1054; found: 480.1058 .
Purity Assessment :
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer: Synthetic optimization should focus on improving yield and purity through:
- Continuous Flow Reactors : Enhances reaction control and scalability, reducing side reactions .
- Advanced Purification : Use techniques like preparative HPLC or crystallization gradients to isolate high-purity fractions .
- Route Design : Incorporate sulfone or phosphonate moieties into the pyrimidine scaffold to stabilize intermediates, as suggested for analogous thienopyrimidine derivatives .
Q. What analytical techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve 3D molecular geometry by growing single crystals via slow evaporation (e.g., using methanol/water mixtures). Refinement with SHELXL2016 and hydrogen-bond analysis (e.g., N–H⋯N interactions) ensures accuracy .
- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity, particularly for the thieno[3,2-d]pyrimidine core and acetamide substituents .
Q. How can researchers assess the compound’s biological activity in vitro?
Methodological Answer:
- Target-Based Assays : Screen against kinase or enzyme targets using fluorescence polarization or calorimetry. Validate hits with orthogonal assays (e.g., SPR for binding kinetics) to minimize false positives .
- Cellular Models : Use reporter gene assays or proliferation studies in cancer cell lines, ensuring purity >95% (verified via LC-MS) to exclude off-target effects .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying reactive sites for substitution (e.g., modifying the 3-ethyl or 7-phenyl groups) .
- Molecular Dynamics (MD) : Simulate ligand-target binding (e.g., kinase ATP-binding pockets) to prioritize derivatives with stable hydrophobic interactions .
Q. What strategies resolve contradictions in polymorphic or solvatomorphic crystal forms?
Methodological Answer:
- Polymorph Screening : Test crystallization solvents (e.g., DMSO vs. acetonitrile) and temperatures. For example, monoclinic P21/c systems (as in related acetamide derivatives) may require controlled cooling rates .
- Thermal Analysis : Use DSC/TGA to differentiate polymorphs by melting points and decomposition profiles .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds. For example, variations in CYP450 expression may alter metabolite profiles .
- Batch Consistency : Verify synthetic reproducibility via HRMS and elemental analysis, as impurities <1% can significantly skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
